(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methyl group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and methyl propanoate.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 2-fluoro-3-methoxybenzaldehyde and methylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with methyl propanoate to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Reduction: The ketone is reduced to the desired this compound using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium fluoride (KF) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity and specificity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the fluoro group.
2-Fluoro-3-methoxybenzoic acid: Similar but with a different substitution pattern on the phenyl ring.
2-Fluoro-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the specific combination of fluoro and methoxy groups on the phenyl ring, along with the chiral center on the propanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDSGQKISNPOS-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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